Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate
Description
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a phenyl group and a carboxylate ester group attached
Properties
Molecular Formula |
C14H10N2O3S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
methyl 7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H10N2O3S/c1-19-13(18)10-7-12(17)15-14-16(10)11(8-20-14)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
FSQHJWWGVMYZMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2N1C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and cyclocondensation can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or isopropyl alcohol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolopyrimidine derivatives .
Scientific Research Applications
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a thiazolo-pyrimidine core structure, a phenyl group at the 3-position, and a carboxylate ester at the 5-position. It has a molecular formula of . Research suggests that compounds with a thiazolo-pyrimidine framework possess potential pharmacological properties, making them valuable in medicinal chemistry. Interaction studies often investigate its binding affinity to biological targets like enzymes or receptors, with molecular docking studies indicating its potential as an inhibitor or modulator in biochemical pathways.
Potential Applications
While specific applications of this compound are still under investigation, its structural features suggest several potential uses:
- Medicinal Chemistry: The thiazolo-pyrimidine framework is known for various biological activities, suggesting its potential in drug development.
- Enzyme Inhibition: Molecular docking studies indicate that the compound may interact with active sites of specific proteins, suggesting it could act as an inhibitor or modulator in biochemical pathways.
Structural Analogs and Their Significance
Several compounds share structural similarities with this compound, and modifications in these analogs can affect their biological activity and pharmacokinetic properties:
| Compound Name | Unique Features |
|---|---|
| Methyl 7-methyl-3-oxo-5-(4-methoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidine | Methoxy substitution enhancing solubility |
| Methyl 5-(4-bromophenyl)-7-methylthiazolo[3,2-a]pyrimidine | Bromine substitution may enhance biological activity |
| Methyl 4-(trifluoromethyl)phenylthiazolo[3,2-a]pyrimidine | Fluorinated substituents potentially increase potency |
The unique combination of a phenyl group and the thiazolo-pyrimidine framework in this compound distinguishes it from these analogs, potentially leading to unique interactions and activities.
Mechanism of Action
The mechanism of action of methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with biological targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity. The thiazolopyrimidine ring system’s structural similarity to purine allows it to effectively bind to biological targets, optimizing ligand-target interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
Uniqueness
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential applications based on extensive research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazolo-pyrimidine core structure with a phenyl group at the 3-position and a carboxylate ester at the 5-position, which contributes to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing appropriate thiazole and pyrimidine derivatives.
- Cyclization Techniques : To form the thiazolo-pyrimidine framework.
- Esterification : To introduce the carboxylate moiety.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of this compound against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values have been determined for several derivatives, indicating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.
- In vitro studies have shown that derivatives can inhibit biofilm formation, enhancing their potential as therapeutic agents against resistant strains .
Antifungal Properties
The compound has also demonstrated antifungal activity against species such as Candida. Specific derivatives exhibited significant inhibition zones in bioassays, suggesting their potential use in treating fungal infections .
Enzyme Inhibition
Molecular docking studies suggest that this compound can interact with key enzymes involved in bacterial metabolism:
| Enzyme | Binding Energy (kcal/mol) | IC50 (µM) |
|---|---|---|
| DNA Gyrase | -8.5 | 12.27–31.64 |
| Dihydrofolate Reductase (DHFR) | -9.0 | 0.52–2.67 |
These interactions indicate its potential as an inhibitor in biochemical pathways critical for microbial survival .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various thiazolo-pyrimidine derivatives, including methyl 7-oxo-3-phenyl derivatives, showing significant activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.21 to 0.25 μg/mL for the most active compounds .
- Biofilm Formation Inhibition : Another research focused on the ability of these compounds to inhibit biofilm formation in Staphylococcus aureus, demonstrating superior efficacy compared to traditional antibiotics like Ciprofloxacin .
Q & A
Q. What are the common synthetic routes for Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of precursors under acidic reflux conditions. For example, derivatives of thiazolo[3,2-a]pyrimidine are synthesized by refluxing a mixture of thiourea derivatives, aldehydes, and β-ketoesters in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. Reaction time (8–10 hours) and stoichiometric ratios significantly impact yield, with optimized conditions yielding ~78% . Key Reaction Conditions Table :
| Precursor | Solvent System | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Thiourea derivative | AcOH/Ac₂O (1:1) | NaOAc | 78% | |
| Halogenated aldehydes | Ethanol/AcOEt | None | 65–72% |
Q. How is X-ray crystallography employed to determine the molecular conformation and hydrogen bonding patterns?
Single-crystal X-ray diffraction (SCXRD) reveals non-planar puckering in the thiazolo-pyrimidine ring. For instance, the pyrimidine ring adopts a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane . Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed using graph set notation (e.g., R₂²(8) motifs), which stabilize crystal packing along specific axes .
Q. Key Crystallographic Parameters Table :
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (thiazole vs. benzene) | 80.94° | |
| C–H···O bond length | 2.50–2.60 Å | |
| Puckering amplitude (q) | 0.224 Å |
Advanced Research Questions
Q. What strategies are effective in resolving racemic mixtures of thiazolo[3,2-a]pyrimidine derivatives?
Racemic resolution can be achieved via crystallization-induced asymmetric transformation. Halogen-π interactions (e.g., Br···π contacts in 4-bromophenyl derivatives) promote the formation of homochiral chains in crystals, enabling conglomerate crystallization . This method avoids chiral chromatography and leverages supramolecular synthons for enantiopure separation.
Q. How do halogen-π interactions influence crystal packing and enantiomeric resolution?
In derivatives like Ethyl 5-(4-bromophenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate, bromine atoms engage in directional Br···π interactions (3.4–3.6 Å) with adjacent aromatic rings. These interactions stabilize homochiral 1D chains, as confirmed by SCXRD, providing a pathway for enantiomer separation .
Q. What methodological approaches are used to evaluate the biological activity of such compounds?
Biological evaluation involves:
- Antimicrobial assays : Disk diffusion or MIC determination against bacterial/fungal strains.
- Anticancer screening : MTT assays using tumor cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Mechanistic studies : Molecular docking to identify binding interactions with target enzymes (e.g., kinases, DNA topoisomerases).
Data Contradiction and Analysis
Q. How can researchers address discrepancies in reported synthetic yields or crystallographic data?
Discrepancies may arise from solvent polarity, catalyst loading, or crystallization solvents. For example:
- Yield variations : Reflux in AcOH/Ac₂O vs. ethanol alters reaction kinetics due to differing acidities .
- Crystallographic deviations : Temperature-dependent polymorphism or twinning can affect bond angles. Cross-validation using Hirshfeld surface analysis or DFT calculations is recommended .
Experimental Design Considerations
Q. What factors should be optimized during the cyclization step in synthesis?
- Catalyst selection : Sodium acetate vs. stronger bases (e.g., K₂CO₃) to control reaction rate.
- Solvent system : Polar aprotic solvents (e.g., DMF) may enhance cyclization but reduce yield due to side reactions.
- Temperature : Prolonged reflux (>10 hours) risks decomposition, as observed in acetylated derivatives .
Structural and Computational Analysis
Q. How is graph set analysis applied to interpret hydrogen bonding in crystals?
Graph set notation (e.g., C(6), R₂²(8)) classifies hydrogen bond motifs into chains, rings, or self-assembled networks. For example, bifurcated C–H···O bonds in Methyl 7-oxo derivatives form R₂²(8) rings, stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
